![molecular formula C7H5BrN2O B1450619 7-Bromo-1H-pirrolo[3,2-c]piridin-2(3H)-ona CAS No. 1788054-65-8](/img/structure/B1450619.png)

7-Bromo-1H-pirrolo[3,2-c]piridin-2(3H)-ona

Descripción general

Descripción

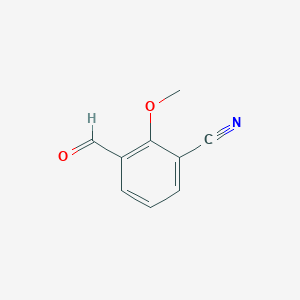

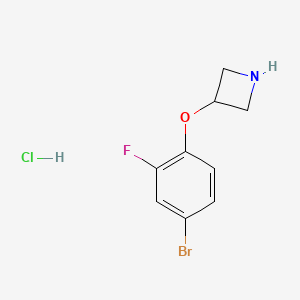

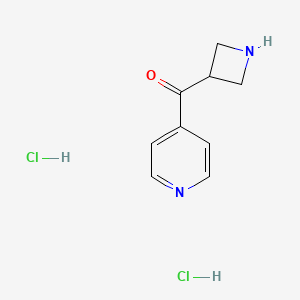

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one consists of a pyrrolopyridine core with a bromine atom attached at the 7-position . The average mass of the molecule is 197.032 Da .Aplicaciones Científicas De Investigación

Terapéutica del Cáncer: Inhibición del FGFR

7-Bromo-1H-pirrolo[3,2-c]piridin-2(3H)-ona: sus derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que juega un papel crucial en varios tipos de tumores . La orientación a los FGFR es una estrategia atractiva para la terapia del cáncer debido a su participación en la proliferación celular, la migración y la angiogénesis. Los compuestos basados en este andamiaje exhiben una actividad inhibitoria significativa contra diferentes líneas celulares de cáncer, lo que los convierte en candidatos prometedores para el desarrollo de nuevos terapéuticos contra el cáncer .

Desarrollo de fármacos: Optimización del compuesto líder

El bajo peso molecular y la potente actividad inhibitoria del FGFR de ciertos derivados hacen de This compound un compuesto líder atractivo para su posterior optimización en el desarrollo de fármacos . El proceso de optimización implica mejorar el perfil farmacológico del compuesto, incluida su potencia, selectividad y farmacocinética, para desarrollar fármacos más efectivos.

Estudios biológicos: Inducción de apoptosis

Los estudios in vitro han demostrado que los derivados de This compound pueden inhibir la proliferación de células de cáncer de mama e inducir la apoptosis . Esta propiedad es crucial para comprender el mecanismo de acción del compuesto y para desarrollar terapias que puedan inducir selectivamente la muerte celular en tejidos cancerosos.

Investigación de metástasis: Inhibición de la migración e invasión

La investigación indica que los derivados de This compound pueden inhibir significativamente la migración e invasión de las células cancerosas . Esto es particularmente importante para la investigación de metástasis, ya que podría conducir a tratamientos que impidan que el cáncer se propague a otras partes del cuerpo.

Biología molecular: Estudios de vías de transducción de señales

El eje FGF-FGFR, que puede ser modulado por los derivados de This compound, participa en las vías de transducción de señales que regulan el desarrollo de órganos y otros procesos fisiológicos . El estudio de estas vías puede proporcionar información sobre la biología molecular de las enfermedades y el desarrollo de terapias dirigidas.

Farmacología: Inhibidores de proteína quinasa

This compound: se utiliza en la síntesis de inhibidores de proteína quinasa basados en azaindol . Estos inhibidores tienen una amplia gama de aplicaciones en farmacología, incluido el tratamiento de enfermedades donde las proteínas quinasas están desreguladas.

Direcciones Futuras

Given the potent activities of similar compounds against FGFR1, 2, and 3, future research could explore the potential of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and its derivatives in cancer therapy . Further studies could also focus on the synthesis and characterization of the compound, as well as a detailed investigation of its physical, chemical, and biological properties.

Mecanismo De Acción

Target of Action

The primary target of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Mode of Action

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one interacts with FGFRs, inhibiting their activity . This compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Análisis Bioquímico

Biochemical Properties

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency .

The interaction between 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and FGFRs involves binding to the receptor’s tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in various cancers .

Cellular Effects

The effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one on cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer 4T1 cells, treatment with the compound resulted in significant inhibition of cell migration and invasion . Additionally, the compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby blocking the receptor’s ability to phosphorylate downstream signaling proteins. This inhibition leads to the suppression of key signaling pathways involved in cell growth and survival .

Furthermore, the compound’s ability to induce apoptosis in cancer cells is linked to its impact on the mitochondrial pathway. By disrupting the balance of pro- and anti-apoptotic proteins, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one promotes the release of cytochrome c from mitochondria, triggering the activation of caspases and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one have been studied over various time points. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. In in vitro studies, the compound’s inhibitory effects on FGFRs and cancer cell proliferation were sustained over 24 to 48 hours .

Dosage Effects in Animal Models

The effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion . The compound’s metabolites have been detected in both urine and feces, indicating efficient clearance from the body .

Transport and Distribution

Within cells, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is transported via passive diffusion and active transport mechanisms. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Binding proteins, such as albumin, also play a role in the compound’s transport in the bloodstream .

Subcellular Localization

The subcellular localization of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is predominantly in the cytoplasm, where it interacts with FGFRs and other signaling proteins. The compound’s localization is facilitated by its ability to diffuse across cellular membranes and its affinity for specific intracellular targets . Post-translational modifications, such as phosphorylation, may also influence the compound’s activity and localization within cells .

Propiedades

IUPAC Name |

7-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-3-9-2-4-1-6(11)10-7(4)5/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVKKLSEUUNJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CC(=C2NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)